Trimethyl(2-pyridyl)tin

Carbostannolysis Organolanthanide catalysis C–Sn bond activation

Trimethyl(2-pyridyl)tin (2-(trimethylstannyl)pyridine, C₈H₁₃NSn, MW 241.91 g/mol) is a triorganotin reagent featuring a trimethylstannyl group at the 2-position of the pyridine ring. It is supplied as a colorless to almost colorless clear liquid with a purity specification of ≥98.0% (non-aqueous titration), a density of 1.4 g/cm³, and a refractive index (n20/D) of 1.538–1.540.

Molecular Formula C8H13NSn
Molecular Weight 241.91 g/mol
CAS No. 13737-05-8
Cat. No. B031316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(2-pyridyl)tin
CAS13737-05-8
Synonyms(2-Pyridyl)trimethyltin;  Pyrid-2-yltrimethylstannane;  Trimethyl(2-pyridinyl)stannane;  Trimethyl(2-pyridyl)stannane;  Trimethyl(2-pyridyl)tin
Molecular FormulaC8H13NSn
Molecular Weight241.91 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CC=CC=N1
InChIInChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3;
InChIKeyHDWHGDDNMJOCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(2-pyridyl)tin (CAS 13737-05-8) – Procurement-Grade Organotin Reagent for Palladium-Catalyzed Cross-Coupling


Trimethyl(2-pyridyl)tin (2-(trimethylstannyl)pyridine, C₈H₁₃NSn, MW 241.91 g/mol) is a triorganotin reagent featuring a trimethylstannyl group at the 2-position of the pyridine ring. It is supplied as a colorless to almost colorless clear liquid with a purity specification of ≥98.0% (non-aqueous titration), a density of 1.4 g/cm³, and a refractive index (n20/D) of 1.538–1.540 . The compound belongs to the class of heteroarylstannanes widely employed as nucleophilic coupling partners in Stille cross-coupling reactions for carbon–carbon bond formation, particularly in the synthesis of bipyridines, pharmaceutical intermediates (HIV-1 protease inhibitors, NK1 receptor antagonists), and supramolecular ligands [1]. Its 2-pyridyl substitution pattern confers specific chelation-assisted reactivity characteristics that differentiate it from 3- and 4-pyridyl regioisomers and from tributylstannyl analogs [2].

Why Generic Substitution of Trimethyl(2-pyridyl)tin with Other Organotin Pyridines Is Scientifically Unreliable


Substituting Trimethyl(2-pyridyl)tin with a positional isomer (3- or 4-pyridyl), a bulkier alkyl analog (tributylstannyl), or a sterically hindered derivative (6-methyl-substituted) is not a like-for-like replacement. The 2-pyridyl nitrogen provides intramolecular chelation to tin or palladium that accelerates the transmetalation step of the Stille catalytic cycle—a mechanistic advantage absent in 3- and 4-pyridyl regioisomers [1]. The trimethylstannyl group itself exhibits substantially faster ligand transfer rates than the tributylstannyl group, a difference that directly impacts reaction kinetics and achievable yields [2]. Conversely, introducing even a single methyl substituent at the 6-position of the pyridine ring abolishes carbostannolysis reactivity entirely due to steric constraints, as demonstrated by direct comparative experiments [3]. These three axes of differentiation—regiochemistry, alkyl group size, and ring substitution—mean that procurement decisions based solely on nominal functional group similarity risk selecting a reagent with fundamentally different reactivity, selectivity, and hazard profile. The quantitative evidence below establishes the magnitude of each of these differences.

Trimethyl(2-pyridyl)tin – Quantitative Comparative Evidence for Procurement Decision-Making


Steric Sensitivity: 2-(Trimethylstannyl)pyridine vs 6-Methyl-2-(trimethylstannyl)pyridine in Lanthanide-Catalyzed Carbostannolysis

In a direct head-to-head comparison under identical catalytic conditions, 2-(trimethylstannyl)pyridine (1) undergoes rapid C–Sn bond activation with Cp*₂LaCH(TMS)₂ (2a) or [Cp*₂LaH]₂ (2b) at room temperature, generating Cp*₂La(2-pyridyl) and enabling downstream carbostannolysis with ethylene or terminal alkynes. Under the same conditions, 6-methyl-2-(trimethylstannyl)pyridine (6) is completely unreactive, a difference attributed to steric hindrance imposed by the 6-methyl group blocking catalyst access to the Sn–C bond [1]. With 1-hexyne at 60°C, compound 1 yields (E)-2-butyl-1-(Me₃Sn)-oct-1-en-3-yne with a 60:1 E:Z stereoselectivity ratio [1].

Carbostannolysis Organolanthanide catalysis C–Sn bond activation

Transmetalation Reactivity Hierarchy: Trimethylstannyl vs Tributylstannyl in Stille Cross-Coupling

Trimethylstannyl compounds consistently exhibit higher transmetalation rates than their tributylstannyl counterparts in palladium-catalyzed Stille coupling reactions. This is a well-established class-level generalization in organotin chemistry [1][2]. The higher reactivity is offset by approximately 1000-fold greater acute toxicity: trimethylstannyl compounds carry GHS hazard statements H300+H310+H330 (fatal if swallowed, in contact with skin, or if inhaled), whereas the tributylstannyl analog 2-(tributylstannyl)pyridine carries H301 (toxic if swallowed) and H312 (harmful in contact with skin) . For applications where transmetalation rate is the yield-limiting factor—such as coupling with sterically hindered or electronically deactivated aryl halides—the trimethylstannyl reagent offers a kinetically competent option that the tributylstannyl analog may not match.

Stille coupling Transmetalation kinetics Organotin reagent selection

Regiochemical Chelation Advantage: 2-Pyridyl vs 3-Pyridyl and 4-Pyridyl Isomers in Stille Transmetalation

The 2-pyridyl substitution pattern provides an intramolecular chelation pathway during Stille transmetalation that is structurally impossible for the 3-pyridyl and 4-pyridyl regioisomers. Literature reports establish that a β-(2-pyridyl) group can coordinate to tin or palladium, altering the migratory aptitude of the organic group being transferred [1]. This chelation effect has been shown to accelerate transmetalation rates in Stille couplings [2]. The 2-pyridyl isomer (CAS 13737-05-8) thus offers a mechanistically distinct reactivity profile compared to trimethyl(3-pyridyl)tin (CAS 59020-09-6) and trimethyl(4-pyridyl)tin (CAS 59020-06-3), which lack the geometric capacity for intramolecular N→Sn or N→Pd coordination.

Stille coupling mechanism Chelation-assisted transmetalation Regioisomer reactivity

Physical Property Differentiation: Trimethyl(2-pyridyl)tin vs 2-(Tributylstannyl)pyridine for Scale-Up and Purification Workflows

The trimethyl and tributyl analogs differ substantially in physical properties that directly impact laboratory handling, purification strategy, and scale-up feasibility. Trimethyl(2-pyridyl)tin has a molecular weight of 241.91 g/mol, density of 1.4 g/cm³, and refractive index of 1.538–1.540, while 2-(tributylstannyl)pyridine (CAS 17997-47-6) has a MW of 368.15 g/mol, density of 1.137–1.15 g/cm³, and refractive index of 1.5130 . The boiling point of the trimethyl analog (~80°C under reduced pressure) is significantly lower than that of the tributyl analog (130–132°C at 0.8 mmHg), facilitating distillative purification but also increasing volatility-related exposure risk . The nearly 1.5-fold lower molecular weight means that on a per-gram basis, the trimethyl compound delivers approximately 52% more moles of reagent (4.13 mmol/g vs 2.72 mmol/g for the tributyl analog) .

Physicochemical properties Purification Scale-up Organotin reagent handling

Documented Synthetic Yields: Trimethylstannylpyridines in Palladium-Catalyzed Bipyridine and Polypyridyl Synthesis

Trimethylstannylpyridines have been established as reliable coupling partners for palladium-catalyzed bipyridine synthesis since the foundational report by Yamamoto et al. (1986), which demonstrated moderate to good yields using tetrakis(triphenylphosphine)palladium(0) as catalyst . In a more recent application, the bis-Stille cross-coupling of 2-trimethylstannyl-5-methylpyridine with 6,6'-dichloro-3,3'-bipyridine afforded 5,5'-dimethyl-2,2';5',5";2",2"'-quaterpyridine in yields frequently exceeding 90% [1]. Related Stille couplings of 2-(trimethylstannyl)pyridine with 2-(4-bromophenyl)acetic acid methyl ester using Pd(PPh₃)₄ in refluxing toluene have been employed in pharmaceutical intermediate synthesis [2]. The trimethylstannyl group's combination of high transmetalation reactivity and the 2-pyridyl chelation effect makes these reagents particularly effective for constructing sterically demanding polypyridyl architectures that are inaccessible via the corresponding tributylstannyl reagents or Suzuki coupling alternatives [1].

Bipyridine synthesis Polypyridyl ligands Stille cross-coupling yield Supramolecular chemistry

Trimethyl(2-pyridyl)tin – Optimal Application Scenarios Supported by Comparative Evidence


Synthesis of Polypyridyl Ligands for Supramolecular and Coordination Chemistry

Trimethyl(2-pyridyl)tin is the reagent of choice for constructing bipyridine, terpyridine, and quaterpyridine ligands via Stille cross-coupling. The Yamamoto protocol (1986) provides a general method yielding bipyridines in 70–90% , while bis-Stille coupling of 2-trimethylstannyl-5-methylpyridine with dichlorobipyridine delivers quaterpyridines in >90% yield—performance that tributylstannyl analogs cannot match for these substrates . The 2-pyridyl chelation effect accelerates the transmetalation step, which is often rate-limiting when coupling two heterocyclic partners . Researchers procuring this compound for ligand synthesis should select the ≥98.0% (T) purity grade to minimize tin-containing impurities that could interfere with subsequent metal complexation steps.

Pharmaceutical Intermediate Synthesis Requiring Chemoselective 2-Pyridyl Transfer

In the synthesis of HIV-1 protease inhibitors (L-mannonic acid derivatives) and NK1 receptor antagonists (aryl indole scaffolds), 2-(trimethylstannyl)pyridine serves as a stoichiometric 2-pyridyl transfer reagent under Pd(PPh₃)₄-catalyzed Stille conditions . The higher transmetalation reactivity of the trimethylstannyl group relative to tributylstannyl enables coupling with less reactive electrophiles and can reduce catalyst loading . For these pharmaceutical applications, the compound's hazardous nature (H300+H310+H330) necessitates rigorous engineering controls, but the synthetic efficiency gains—particularly for late-stage functionalization of precious intermediates—can justify the additional handling burden when the tributyl analog fails to deliver acceptable conversion.

Lanthanide-Catalyzed Carbostannolysis for Organotin Synthon Preparation

The C–Sn bond of 2-(trimethylstannyl)pyridine undergoes facile activation by organolanthanide catalysts (Cp*₂LaCH(TMS)₂ or [Cp*₂LaH]₂) at room temperature, enabling catalytic carbostannolysis with ethylene or terminal alkynes to generate new organotin synthons with high stereoselectivity (60:1 E:Z) . Critically, the 6-methyl-substituted analog is completely unreactive under identical conditions, establishing that the unsubstituted 2-(trimethylstannyl)pyridine is uniquely competent for this transformation class . This application scenario is particularly relevant for laboratories developing tin-functionalized conjugated enynes or heterocycle-containing organotin building blocks that cannot be accessed via alternative organometallic routes.

Quality Control and Incoming Material Verification in Regulated Environments

The distinct physical property profile of Trimethyl(2-pyridyl)tin—refractive index 1.538–1.540, density 1.4 g/cm³, and predicted pKa 7.56—provides multiple orthogonal parameters for identity confirmation and purity assessment . These values differ substantially from the common tributyl analog (n20/D 1.5130, density 1.15, pKa 5.21), enabling rapid discrimination between the two reagents by refractometry or density measurement alone . In procurement for GLP/GMP environments, specifying these acceptance criteria reduces the risk of mis-shipment or cross-contamination. The compound requires refrigerated storage (0–10°C) under inert gas, and its UN2788 Class 6.1 PG I classification mandates documented hazardous material handling procedures that should be factored into total cost of ownership calculations .

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